(1S,2S)-N,N'-Bis(3-oxo-2-(2,4,6-trimethylbenzoyl)butylidene)-1,2-diphenylethylenediaminato Cobalt(II)
CAS No.: 171200-71-8
Cat. No.: VC2350576
Molecular Formula: C42H42CoN2O4
Molecular Weight: 697.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171200-71-8 |
|---|---|
| Molecular Formula | C42H42CoN2O4 |
| Molecular Weight | 697.7 g/mol |
| IUPAC Name | cobalt(2+);2-[[2-[[2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate |
| Standard InChI | InChI=1S/C42H44N2O4.Co/c1-25-19-27(3)37(28(4)20-25)41(47)35(31(7)45)23-43-39(33-15-11-9-12-16-33)40(34-17-13-10-14-18-34)44-24-36(32(8)46)42(48)38-29(5)21-26(2)22-30(38)6;/h9-24,39-40,47-48H,1-8H3;/q;+2/p-2 |
| Standard InChI Key | IVLZDUIPGQHPFO-UHFFFAOYSA-L |
| Isomeric SMILES | CC1=CC(=C(C(=C1)C)/C(=C(/C=N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N=C/C(=C(\C4=C(C=C(C=C4C)C)C)/[O-])/C(=O)C)\C(=O)C)/[O-])C.[Co+2] |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)C(=C(C)O)C=NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC(=C(C)O)C(=O)C4=C(C=C(C=C4C)C)C)C.[Co] |
Introduction
Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate is a complex cobalt coordination compound. It features cobalt as the central metal ion, surrounded by intricate organic ligands, which contribute to its potential applications in fields such as catalysis and medicinal chemistry .
Molecular Formula and Weight
Applications and Research Findings
Cobalt coordination compounds are studied for their roles in catalysis and medicinal chemistry. They can participate in redox reactions and exhibit antibacterial activity, potentially through mechanisms involving reactive oxygen species generation. The presence of specific functional groups allows these complexes to engage in electron transfer processes or coordinate with biomolecules.
Safety and Hazards
Cobalt compounds, in general, can pose health risks. For instance, cobalt is classified as a suspected carcinogen (Category 2), and handling requires appropriate precautions . Specific safety data for this compound may not be extensively documented, but general precautions for handling cobalt compounds should be followed.
Chemical Identifiers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume